molecular formula C5H5N3O2 B6220190 1-ethenyl-5-nitro-1H-pyrazole CAS No. 2751615-15-1

1-ethenyl-5-nitro-1H-pyrazole

Cat. No.: B6220190
CAS No.: 2751615-15-1
M. Wt: 139.1
InChI Key:
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Description

1-ethenyl-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound features an ethenyl group at the first position and a nitro group at the fifth position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethenyl-5-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethenyl hydrazine with nitroacetylene can yield the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-ethenyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethenyl-5-nitro-1H-pyrazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethenyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethenyl group can also participate in reactions with biomolecules, contributing to its overall activity. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and nucleic acids .

Comparison with Similar Compounds

1-ethenyl-5-nitro-1H-pyrazole can be compared with other nitro-substituted pyrazoles:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethenyl-5-nitro-1H-pyrazole involves the reaction of ethenylpyrazole with nitric acid.", "Starting Materials": [ "Ethenylpyrazole", "Nitric acid" ], "Reaction": [ "Add nitric acid dropwise to a solution of ethenylpyrazole in glacial acetic acid at room temperature.", "Stir the reaction mixture for several hours until complete conversion of the starting material is achieved.", "Quench the reaction by pouring the mixture into ice-cold water.", "Extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a suitable solvent system." ] }

CAS No.

2751615-15-1

Molecular Formula

C5H5N3O2

Molecular Weight

139.1

Purity

95

Origin of Product

United States

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